
CALCITONIN, CHICKEN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcitonin, chicken, is a peptide hormone primarily associated with maintaining calcium homeostasis. It is synthesized as procalcitonin in the ultimobranchial gland of avian species and is secreted in response to hypercalcemia. Calcitonin inhibits osteoclastic resorption of calcium from bone and increases the excretion of calcium ions in the kidneys .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcitonin can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of calcitonin involves recombinant DNA technology. The gene encoding calcitonin is inserted into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli or yeast. The host organism produces calcitonin, which is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Oxidation Reactions
Chicken calcitonin undergoes oxidation primarily at methionine residues, forming methionine sulfoxide derivatives. This reaction occurs under oxidative conditions, such as exposure to hydrogen peroxide (H₂O₂) or performic acid .
Key Data:
Reaction Type | Reagent/Condition | Product | Biological Impact |
---|---|---|---|
Methionine oxidation | 0.1% H₂O₂ (pH 7.4, 25°C) | Methionine sulfoxide | Reduced receptor-binding affinity |
Disulfide bond oxidation | Performic acid (4°C, 4 hrs) | Cysteic acid derivatives | Loss of structural integrity |
Oxidation of the N-terminal disulfide bond (Cys¹–Cys⁷) disrupts the peptide’s tertiary structure, abolishing its ability to bind the calcitonin receptor (CTR) . Methionine sulfoxide formation reduces bioactivity by ~60% in vitro .
Reduction Reactions
Reduction of disulfide bonds in cCT is achieved using agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) . This breaks the Cys¹–Cys⁷ bridge, yielding a linear peptide with free thiol groups .
Experimental Observations:
-
DTT (10 mM, pH 8.0) : Complete reduction occurs within 1 hr at 37°C.
-
TCEP (5 mM, pH 7.0) : Faster reduction kinetics (30 mins) due to stronger reducing potential .
Reduced cCT loses its α-helical conformation, leading to a 90% decrease in osteoclast-inhibitory activity in neonatal rat models .
Substitution Reactions
Site-directed mutagenesis and chemical synthesis enable amino acid substitutions to create analogs with altered activity. Common substitutions target residues 8–32, which mediate receptor interaction .
Notable Substitutions:
Position | Original Residue | Substitute | Effect |
---|---|---|---|
22 | Gly | Arg | Increased cAMP activation (EC₅₀: 0.15 nM → 0.08 nM) |
29 | Pro | Ala | Reduced MAPK/ERK signaling by 40% |
Substitution at Gly²² enhances binding to the calcitonin receptor-like receptor (CLR), improving calcium homeostasis regulation in avian models .
Hydrolysis and Degradation
cCT is susceptible to proteolytic cleavage by trypsin and chymotrypsin at specific residues:
-
Trypsin cleavage : Lys¹¹ and Arg²₄ → Fragments (1–11, 12–24, 25–32).
-
Chymotrypsin cleavage : Phe¹⁶ and Tyr²₂ → Fragments (1–16, 17–22, 23–32) .
Degradation halves the peptide’s plasma half-life from 43 minutes (intact) to <20 minutes .
Synthetic Modifications
Solid-phase peptide synthesis (SPPS) is used to produce cCT analogs with improved stability:
-
PEGylation : Attaching polyethylene glycol (PEG) to Lys¹⁸ increases half-life to 6 hours .
-
C-terminal amidation : Enhances resistance to carboxypeptidases, boosting bioavailability by 30% .
Comparative Reactivity
cCT exhibits distinct reactivity compared to mammalian calcitonins:
Scientific Research Applications
Endocrinological Applications
1.1 Bone Resorption Inhibition
Chicken calcitonin has been shown to inhibit bone resorption, particularly in neonatal rat osteoclasts. In vitro studies demonstrated that cCT effectively reduced bone resorption at concentrations as low as 0.1 pg/ml. However, it was less effective on embryonic chick osteoclasts, indicating species-specific responses to the hormone .
Study | Species | Concentration | Effect |
---|---|---|---|
Neonatal Rat | 0.1 pg/ml | Significant inhibition of bone resorption | |
Embryonic Chick | 1 µg/ml | No significant effect |
1.2 cAMP Accumulation in Osteoclasts
Research indicates that cCT stimulates cyclic adenosine monophosphate (cAMP) accumulation in chicken osteoclasts, leading to enhanced cellular signaling pathways involved in bone metabolism. Treatment with calcitonin resulted in a nearly 2.5-fold increase in cAMP levels . This suggests that cCT plays a crucial role in modulating osteoclastic activity through intracellular signaling mechanisms.
Reproductive Biology Applications
2.1 Role in Ovarian Function
Calcitonin expression has been identified in the chicken ovary, where it appears to be involved in regulating follicular maturation. Studies have shown that the levels of calcitonin and its receptor mRNA are significantly higher in the granulosa layer of preovulatory follicles compared to other follicular stages . The expression of calcitonin is influenced by gonadal steroids, suggesting its potential role as a marker for reproductive processes.
Parameter | Granulosa Layer (F1 Follicle) | Other Follicles |
---|---|---|
Calca mRNA Levels | Significantly higher | Lower |
Calcr mRNA Levels | Significantly higher | Lower |
Therapeutic Potential
3.1 Investigating Calcitonin's Mechanism
Further studies are required to elucidate the precise mechanisms through which chicken calcitonin exerts its effects on various cell types, particularly osteoclasts and ovarian cells. The differential responses observed between species highlight the need for targeted research to explore cCT's therapeutic applications in humans and other animals.
3.2 Potential for Clinical Use
Given its effects on bone metabolism and reproductive functions, chicken calcitonin may hold promise as a therapeutic agent for conditions such as osteoporosis or reproductive disorders. However, more extensive clinical trials are necessary to validate these potential applications.
Case Studies and Research Findings
4.1 Case Study on Osteoclast Activity
A notable case study examined the effects of synthetic chicken calcitonin on neonatal rat osteoclasts versus embryonic chick osteoclasts. The findings revealed that while cCT inhibited rat osteoclast motility significantly, it had negligible effects on chick osteoclasts even at high concentrations . This underscores the importance of understanding species-specific responses when considering therapeutic applications.
4.2 Expression Patterns in Ovarian Tissues
Another study focused on the expression patterns of calcitonin in chicken ovarian tissues, revealing significant changes during follicular maturation influenced by hormonal treatments . The results indicate that calcitonin may play a regulatory role in avian reproduction, warranting further investigation into its biological significance.
Mechanism of Action
Calcitonin exerts its effects by binding to the calcitonin receptor, a G protein-coupled receptor located on the surface of osteoclasts and kidney cells. This binding activates the cAMP/PKA and MAPK/ERK signaling pathways, leading to the inhibition of osteoclastic bone resorption and increased renal excretion of calcium ions .
Comparison with Similar Compounds
Similar Compounds
Calcitonin gene-related peptide (CGRP): Shares structural similarities with calcitonin and is involved in vasodilation and pain transmission.
Amylin: A peptide hormone co-secreted with insulin, involved in glucose regulation.
Adrenomedullin: A peptide with vasodilatory and diuretic properties
Uniqueness
Calcitonin, chicken, is unique in its specific role in avian calcium homeostasis and its distinct receptor interactions compared to other calcitonin family peptides. Its ability to inhibit osteoclastic activity and promote renal calcium excretion makes it a valuable therapeutic agent for managing calcium-related disorders .
Biological Activity
Chicken calcitonin (cCT) is a peptide hormone primarily known for its role in calcium homeostasis. It is synthesized in the ultimobranchial glands of birds and has garnered attention for its potential biological activities, particularly in bone metabolism and reproductive functions. This article reviews the biological activity of cCT, focusing on its effects on osteoclasts, its expression in reproductive tissues, and its implications in avian physiology.
Structure and Synthesis
The amino acid sequence of chicken calcitonin has been determined to be:
This sequence is similar to that of calcitonins from other species, such as salmon and eel, indicating a conserved biological function across vertebrates .
Inhibition of Bone Resorption
Research has demonstrated that cCT significantly inhibits bone resorption in neonatal rat osteoclasts at very low concentrations (0.1 pg/ml). However, it does not exhibit the same inhibitory effect on embryonic chick osteoclasts, even at concentrations as high as 1 µg/ml. This suggests that osteoclasts in embryonic chicks are not responsive to cCT, indicating a potential difference in calcitonin receptor expression or functionality between species .
Motility Effects
In studies assessing cell motility, cCT effectively inhibited the motility of neonatal rat osteoclasts at 1 pg/ml. In contrast, no significant impairment was observed in the motility of chick osteoclasts at concentrations up to 1 mg/ml. These findings imply that while cCT retains potent biological activity in mammals, its role in avian osteoclast behavior remains unclear .
Expression in Reproductive Tissues
Recent studies have identified the expression of the calcitonin gene (CALCA) in the chicken ovary. The expression levels of CALCA mRNA were found to be significantly higher in granulosa cells compared to thecal cells during follicular maturation. Moreover, hormonal treatments with progesterone increased CALCA expression, while estradiol treatment decreased it. This suggests that cCT may play a role in regulating ovarian function and follicular maturation .
Case Study: Osteoclast Response to cCT
A controlled study investigated the effects of cCT on disaggregated neonatal rat and embryonic chick osteoclasts. The results indicated a clear distinction in response based on species:
Parameter | Neonatal Rat Osteoclasts | Embryonic Chick Osteoclasts |
---|---|---|
Inhibition Concentration | 0.1 pg/ml | 1 µg/ml |
Motility Inhibition | Yes (at 1 pg/ml) | No (up to 1 mg/ml) |
This data underscores the differential responsiveness of osteoclasts to cCT based on species-specific factors.
Research Findings on Ovarian Function
Studies utilizing RT-PCR and confocal microscopy revealed that both CALCA and calcitonin receptor mRNA are present in preovulatory follicles. The findings indicate a potential regulatory role for cCT in avian reproductive physiology, particularly concerning follicular development and response to gonadal steroids .
Properties
CAS No. |
100016-62-4 |
---|---|
Molecular Formula |
C145H240N42O46S2 |
Molecular Weight |
3371.883 |
InChI |
InChI=1S/C145H240N42O46S2/c1-66(2)48-89(173-139(228)111(72(13)14)182-136(225)100-64-235-234-63-82(148)119(208)161-74(16)118(207)176-97(60-188)134(223)171-93(52-70(9)10)130(219)178-99(62-190)135(224)185-114(77(19)193)142(231)179-100)120(209)157-58-106(199)162-83(28-21-23-43-146)121(210)168-92(51-69(7)8)129(218)177-98(61-189)133(222)166-86(37-40-103(149)196)123(212)164-88(39-42-108(201)202)124(213)170-91(50-68(5)6)128(217)172-94(54-80-56-154-65-159-80)131(220)163-84(29-22-24-44-147)122(211)169-90(49-67(3)4)127(216)165-87(38-41-104(150)197)126(215)184-113(76(18)192)141(230)175-96(53-79-33-35-81(195)36-34-79)143(232)187-47-27-32-102(187)137(226)167-85(30-25-45-155-145(152)153)125(214)183-112(75(17)191)140(229)174-95(55-109(203)204)132(221)181-110(71(11)12)138(227)158-57-105(198)160-73(15)117(206)156-59-107(200)180-115(78(20)194)144(233)186-46-26-31-101(186)116(151)205/h33-36,56,65-78,82-102,110-115,188-195H,21-32,37-55,57-64,146-148H2,1-20H3,(H2,149,196)(H2,150,197)(H2,151,205)(H,154,159)(H,156,206)(H,157,209)(H,158,227)(H,160,198)(H,161,208)(H,162,199)(H,163,220)(H,164,212)(H,165,216)(H,166,222)(H,167,226)(H,168,210)(H,169,211)(H,170,213)(H,171,223)(H,172,217)(H,173,228)(H,174,229)(H,175,230)(H,176,207)(H,177,218)(H,178,219)(H,179,231)(H,180,200)(H,181,221)(H,182,225)(H,183,214)(H,184,215)(H,185,224)(H,201,202)(H,203,204)(H4,152,153,155)/t73-,74-,75+,76+,77+,78+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-,113-,114-,115-/m0/s1 |
InChI Key |
ZLUQVFUSLGBVHE-GYBXWZFDSA-N |
SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO)CC(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.